Lapatinib is derived from a class of compounds known as quinazoline derivatives. It was developed by GlaxoSmithKline and received approval from the U.S. Food and Drug Administration in 2007 for use in combination with capecitabine for patients with advanced or metastatic breast cancer. The drug is classified under the category of antineoplastic agents, specifically targeting tyrosine kinases involved in tumor growth.
The synthesis of lapatinib involves several key steps, typically starting with the condensation of various chemical precursors to form the core quinazoline structure. A notable method includes:
The detailed synthesis can yield lapatinib in high purity, typically over 95% as confirmed by high-performance liquid chromatography analysis .
Lapatinib has a complex molecular structure characterized by its quinazoline core. The chemical formula for lapatinib ditosylate monohydrate is C_{21}H_{21}ClF_{3}N_{5}O_{4}S_{2}. Its molar mass is approximately 581.99 g/mol.
Lapatinib undergoes several chemical reactions during its synthesis:
Lapatinib exerts its therapeutic effects primarily through inhibition of HER2 and EGFR tyrosine kinases.
Lapatinib exhibits several notable physical and chemical properties:
Additional characterization methods include UV spectroscopy and infrared spectroscopy to confirm functional groups present within the molecule .
Lapatinib is primarily utilized in oncology, specifically for:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2